CID 77519955
Description
CID 77519955 is a compound registered in the PubChem database under the unique identifier 77519955 . Based on general practices in cheminformatics, this compound likely represents a small organic or organometallic compound, characterized using techniques such as gas chromatography-mass spectrometry (GC-MS) and vacuum distillation, as inferred from methodologies applied to similar compounds in the evidence .
Key physicochemical properties (e.g., molecular weight, solubility, logP) and spectral data (e.g., mass spectrum) are typically required for PubChem entries . However, specific experimental details for this compound are unavailable in the provided sources.
Properties
Molecular Formula |
C6H3NO2 |
|---|---|
Molecular Weight |
121.09 g/mol |
InChI |
InChI=1S/C6H3NO2/c8-4-5-1-2-6(9)7-3-5/h1-3H |
InChI Key |
WOGZVBWJGJPSOA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=O)N=CC1=C=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
1,8-diazabicyclo[5.4.0]undec-7-ene is typically synthesized through the reaction of adipaldehyde with 1,3-diaminopropane. The reaction involves the formation of a bicyclic structure through a series of condensation and cyclization steps .
Industrial Production Methods
Commercially, 1,8-diazabicyclo[5.4.0]undec-7-ene is produced synthetically. The process involves the use of high-purity starting materials and controlled reaction conditions to ensure the formation of the desired product with minimal impurities .
Chemical Reactions Analysis
Types of Reactions
1,8-diazabicyclo[5.4.0]undec-7-ene undergoes various types of reactions, including:
Dehydrohalogenation: It is used to remove halogens from organic compounds.
Catalysis: It acts as a catalyst in various organic reactions, including polymerization and curing of epoxy resins.
Common Reagents and Conditions
Dehydrohalogenation: Common reagents include halogenated organic compounds, and the reaction is typically carried out under basic conditions.
Catalysis: It is used in conjunction with other reagents such as trimethylbenzene for the separation of fullerenes.
Major Products Formed
Dehydrohalogenation: The major products are alkenes formed by the elimination of halogens.
Catalysis: The products vary depending on the specific reaction but often include polymers and cured resins.
Scientific Research Applications
1,8-diazabicyclo[5.4.0]undec-7-ene has a wide range of applications in scientific research:
Chemistry: It is used as a base and a ligand in various organic synthesis reactions.
Biology: It is used in the study of enzyme mechanisms and as a reagent in biochemical assays.
Medicine: It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: It is used as a curing agent for epoxy resins and polyurethane, and in the separation of fullerenes.
Mechanism of Action
1,8-diazabicyclo[5.4.0]undec-7-ene exerts its effects primarily through its basicity and ability to act as a ligand. It protonates at the imine nitrogen, and Lewis acids attach to the same nitrogen. This dual functionality allows it to act as a catalyst and a complexing agent in various reactions .
Comparison with Similar Compounds
Table 1: Comparative Analysis of this compound and Analogous Compounds
Key Observations
Structural Diversity :
- This compound may belong to a distinct chemical class compared to oscillatoxin derivatives (e.g., CID 101283546), which are macrocyclic polyketides with high molecular weights . In contrast, boronic acids (CID 53216313) and piperazine derivatives (CID 57416287) are smaller synthetic compounds optimized for drug discovery or catalytic applications .
Synthetic Accessibility :
- While oscillatoxins require complex biosynthesis or extraction , this compound might be synthesized via vacuum distillation or chromatographic fractionation, as suggested by methods in . This aligns with industrial practices for purifying volatile or thermally stable compounds.
Physicochemical Properties :
- The hypothetical LogP of this compound could resemble boronic acids (LogP ~2.15) if it contains aromatic or halogenated groups . However, its solubility profile remains speculative without experimental data.
Functional Relevance: Unlike oscillatoxins (toxins) or piperazines (pharmaceutical intermediates), this compound’s applications are undefined. Cross-referencing with PubChem’s annotation pipelines or spectral libraries, as described in , would clarify its biological or industrial roles .
Q & A
Q. What criteria determine the inclusion of this compound data in high-impact journals?
- Methodological Answer : Emphasize novelty (e.g., novel synthetic routes, mechanistic insights). Align with journal scope (e.g., Journal of Medicinal Chemistry for bioactivity studies). Address reviewer critiques on statistical rigor and reproducibility pre-submission .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
